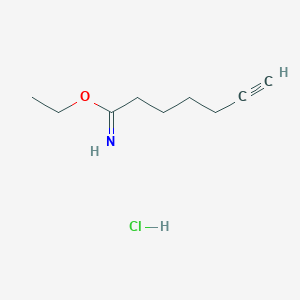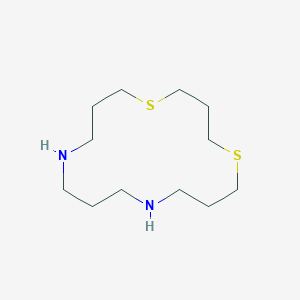
1,5-Dithia-9,13-diazacyclohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dithia-9,13-diazacyclohexadecane is a macrocyclic compound with the molecular formula C12H26N2S2. This compound is characterized by its unique structure, which includes two sulfur atoms and two nitrogen atoms within a 16-membered ring. The presence of these heteroatoms imparts distinct chemical properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 1,5-Dithia-9,13-diazacyclohexadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common synthetic route includes the reaction of diamines with dithiols under specific conditions to form the macrocyclic ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Analyse Chemischer Reaktionen
1,5-Dithia-9,13-diazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert sulfoxides back to sulfides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms typically results in the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1,5-Dithia-9,13-diazacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen and sulfur atoms in the macrocycle act as donor sites, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various chemical and biological processes, depending on the nature of the metal ion and the specific application .
Vergleich Mit ähnlichen Verbindungen
1,5-Dithia-9,13-diazacyclohexadecane can be compared with other similar macrocyclic compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: This compound contains four nitrogen atoms within a 14-membered ring and is known for its strong complexation with metal ions.
1,7-Dithia-4,11-diazacyclotetradecane: Similar to this compound, this compound contains both sulfur and nitrogen atoms but within a 14-membered ring.
2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane: This compound includes oxygen, nitrogen, and sulfur atoms within a larger macrocyclic structure.
The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms within a 16-membered ring, which imparts distinct chemical properties and reactivity compared to other macrocycles .
Eigenschaften
CAS-Nummer |
88439-32-1 |
|---|---|
Molekularformel |
C12H26N2S2 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
1,5-dithia-9,13-diazacyclohexadecane |
InChI |
InChI=1S/C12H26N2S2/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h13-14H,1-12H2 |
InChI-Schlüssel |
HPOIYEQILRNVHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCCSCCCSCCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
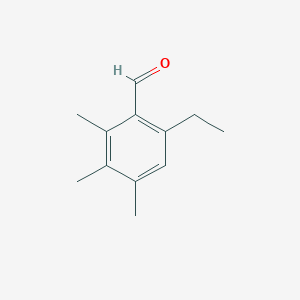

![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)
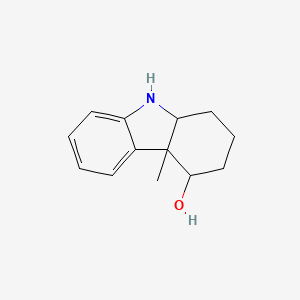
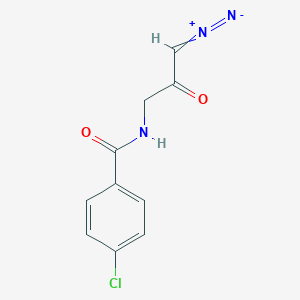
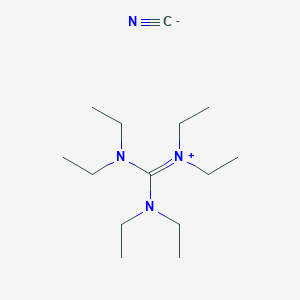
silane](/img/structure/B14380923.png)

![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid](/img/structure/B14380925.png)
![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
